6-Chlorofuro[2,3-B]pyridin-3(2H)-one
Description
6-Chlorofuro[2,3-B]pyridin-3(2H)-one is a fused heterocyclic compound comprising a furan ring fused to a pyridin-3(2H)-one scaffold, with a chlorine substituent at position 5. This structure combines electron-deficient aromatic systems (pyridinone) with a fused oxygen-containing heterocycle (furan), which may confer unique electronic and steric properties.
The synthesis of related compounds often involves microwave-assisted methods for improved yields and reduced reaction times (e.g., pyridothiazepines and thieno derivatives) . Substitutions at key positions (e.g., chlorine at C6 in the furopyridinone) may influence biological activity, solubility, and selectivity.
Properties
Molecular Formula |
C7H4ClNO2 |
|---|---|
Molecular Weight |
169.56 g/mol |
IUPAC Name |
6-chlorofuro[2,3-b]pyridin-3-one |
InChI |
InChI=1S/C7H4ClNO2/c8-6-2-1-4-5(10)3-11-7(4)9-6/h1-2H,3H2 |
InChI Key |
IQOZHILPRGBCEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(O1)N=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzofuran-3(2H)-one Derivatives
Benzofuran-3(2H)-ones are oxygen-containing analogs with a benzene-fused furanone core. Key findings include:
- DRAK2 Inhibition : 2-(3,4-Dihydroxybenzylidene)benzofuran-3(2H)-one showed moderate DRAK2 inhibition (IC₅₀ = 3.15 µM) .
- Substituent Effects : Methoxy groups at positions 5, 6, or 7 enhanced activity (e.g., compounds 40 and 41 in achieved dose-dependent protection of pancreatic β-cells from apoptosis) .
- Selectivity: These compounds exhibit specificity for DRAK2 over other kinases, unlike thieno derivatives.
Comparison with 6-Chlorofuro Analogs :
- The pyridinone scaffold (vs. benzofuranone) introduces nitrogen-based polarity, which could improve solubility or target interactions.
Thieno[2,3-b]pyridin-3(2H)-one Derivatives
Thieno[2,3-b]pyridin-3(2H)-ones replace the furan oxygen with sulfur. Key features:
- DRAK2 Affinity: A thieno[2,3-b]pyridine derivative showed strong DRAK2 binding (Kd = 9 nM) but lacked selectivity, inhibiting both DRAK1 and DRAK2 .
- Synthetic Routes: Scaffold-hopping strategies (e.g., from isothiazolo[5,4-b]pyridine to thieno derivatives) highlight structural flexibility .
Comparison with 6-Chlorofuro Analogs :
- Sulfur in thieno derivatives may increase lipophilicity compared to oxygen in furopyridinones, affecting membrane permeability.
- The chlorine substituent in 6-chlorofuropyridinone could mimic electron-withdrawing groups in thieno analogs, but selectivity differences may arise due to heteroatom variations.
Pyridothiazepines and Triazolo[4,3-a]pyridin-3(2H)-ones
- Pyridothiazepines : Synthesized via microwave-assisted methods, these compounds (e.g., 8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f][1,4]thiazepin-5-ones) demonstrate the utility of fused heterocycles in drug discovery .
- Triazolo Derivatives : Impurities like 2-3-[4-(3-Bromo-phenyl)piperazin-1-yl]propyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one () highlight pharmaceutical relevance but lack direct activity data .
Comparison with 6-Chlorofuro Analogs :
- Chlorine at C6 in furopyridinones may confer stability or modulate metabolic degradation compared to bromine or ethyl groups in triazolo derivatives.
Pyrrolo[2,3-b]pyridin-2(3H)-ones
lists chlorinated pyrrolopyridinones (e.g., 6-chloro-1H-pyrrolo[3,2-b]pyridine), which differ in ring fusion (pyrrole vs. furan) .
Comparison :
- Chlorine substitution at analogous positions may suggest shared synthetic strategies or reactivity.
Data Table: Key Properties of Structural Analogs
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